molecular formula C23H19N7O2 B6482793 4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-27-9

4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6482793
CAS No.: 1005922-27-9
M. Wt: 425.4 g/mol
InChI Key: MSFWEKWFUCZPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a 3-methylpyrazole moiety at position 2. The benzamide group at the pyrazole nitrogen introduces a methoxy substituent at the para position of the benzene ring.

Properties

IUPAC Name

4-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2/c1-15-12-20(27-23(31)16-8-10-18(32-2)11-9-16)30(28-15)22-19-13-26-29(21(19)24-14-25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFWEKWFUCZPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

  • 4-Ethoxy vs. 4-Methoxy Substituents: The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide () replaces the methoxy group with an ethoxy substituent. The ethoxy group increases lipophilicity (logP ~2.8 vs.
  • Sulfonamide vs. Benzamide Backbone: The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, replaces the benzamide with a sulfonamide group. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may improve target binding affinity but reduce solubility .

Modifications to the Pyrazolo[3,4-d]Pyrimidine Core

  • Phenyl vs. 2,3-Dimethylphenyl Substituents: The compound in introduces a 2,3-dimethylphenyl group instead of phenyl.
  • Thieno[3,2-d]Pyrimidine Hybridization: The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces one pyrimidine ring with a thieno[3,2-d]pyrimidine system.

Variations in the Pyrazole Substituents

  • 3-Methylpyrazole vs. Ethylpyrazole :
    The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () substitutes the pyrazole’s 3-methyl group with an ethyl chain. Ethyl groups increase hydrophobicity, which could affect pharmacokinetic profiles .

Yield and Scalability

  • The compound in was synthesized in 82% yield via a two-step process involving Vilsmeier–Haack reagent and ammonium carbonate .
  • In contrast, the compound in achieved a lower yield (28% ), likely due to the complexity of its fluorinated chromene substituent .

Data Tables

Table 1: Substituent Comparison of Key Analogues

Compound Core Structure Benzamide Substituent Pyrazole Substituent Yield Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methoxy 3-Methyl N/A
4-Ethoxy Analogue () Pyrazolo[3,4-d]pyrimidine 4-Ethoxy 3-Methyl N/A
Thienopyrimidine Hybrid () Thieno[3,2-d]pyrimidine N/A 3-Methyl 82%
Sulfonamide Derivative () Pyrazolo[3,4-d]pyrimidine Sulfonamide Complex Fluorophenyl 28%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.